REACTION_CXSMILES
|
[F:1][C:2]1([F:15])[CH2:5][CH:4]([CH2:6][O:7]CC2C=CC=CC=2)[CH2:3]1.I[Si](C)(C)C.C(=O)([O-])O.[Na+].C(N(CC)CC)C.[CH3:33][S:34](Cl)(=[O:36])=[O:35]>CCCCCCC.C(OCC)(=O)C.C(OCC)(=O)C.O.ClCCl>[CH3:33][S:34]([O:7][CH2:6][CH2:4][CH2:3][C:2]([F:15])([F:1])[CH3:5])(=[O:36])=[O:35] |f:2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
2.02 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.31 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
n-heptane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
{[(3,3-difluorocyclobutyl)methoxy]methyl}benzene
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
FC1(CC(C1)COCC1=CC=CC=C1)F
|
Name
|
|
Quantity
|
2.46 mL
|
Type
|
reactant
|
Smiles
|
I[Si](C)(C)C
|
Name
|
|
Quantity
|
16.6 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
while stirring on ice
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into ice-
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
ADDITION
|
Details
|
To the reaction mixture, were added ice and sodium thiosulfate
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent in the filtrate was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resultant crude product was dissolved in dichloromethane (100 mL)
|
Type
|
STIRRING
|
Details
|
while stirring on ice
|
Type
|
STIRRING
|
Details
|
stirred at room temperature over one day and night
|
Duration
|
1 d
|
Type
|
STIRRING
|
Details
|
After thoroughly shaking the mixture
|
Type
|
CUSTOM
|
Details
|
the organic layer was then separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent in the filtrate was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCCC(C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.49 mmol | |
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |